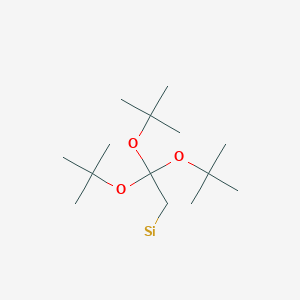
CID 78060825
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2,2-Tri-tert-butoxyethyl)silane is an organosilicon compound characterized by the presence of three tert-butoxy groups attached to a silicon atom. This compound is known for its unique chemical properties and is widely used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,2,2-Tri-tert-butoxyethyl)silane typically involves the reaction of silicon tetrachloride with tert-butyl alcohol in the presence of a base such as pyridine. The reaction proceeds through the formation of intermediate silanes, which are then converted to the final product under controlled conditions.
Industrial Production Methods: In industrial settings, the production of (2,2,2-Tri-tert-butoxyethyl)silane is carried out using large-scale reactors where silicon tetrachloride and tert-butyl alcohol are reacted under optimized conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: (2,2,2-Tri-tert-butoxyethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The tert-butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various organosilicon compounds with different functional groups.
Scientific Research Applications
(2,2,2-Tri-tert-butoxyethyl)silane finds applications in several fields:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of drug delivery systems and medical devices.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent adhesion properties.
Mechanism of Action
The mechanism of action of (2,2,2-Tri-tert-butoxyethyl)silane involves the interaction of its silicon atom with various molecular targets. The tert-butoxy groups provide steric hindrance, which influences the reactivity of the compound. The silicon atom can form bonds with oxygen, nitrogen, and other elements, leading to the formation of stable complexes and networks.
Comparison with Similar Compounds
Triethylsilane: Another organosilicon compound with three ethyl groups attached to silicon.
Trimethylsilane: Contains three methyl groups attached to silicon.
Triphenylsilane: Features three phenyl groups attached to silicon.
Uniqueness: (2,2,2-Tri-tert-butoxyethyl)silane is unique due to the presence of bulky tert-butoxy groups, which provide steric protection and influence its reactivity. This makes it particularly useful in applications where stability and controlled reactivity are essential.
Properties
Molecular Formula |
C14H29O3Si |
|---|---|
Molecular Weight |
273.46 g/mol |
InChI |
InChI=1S/C14H29O3Si/c1-11(2,3)15-14(10-18,16-12(4,5)6)17-13(7,8)9/h10H2,1-9H3 |
InChI Key |
VPSLFOVZCICXNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(C[Si])(OC(C)(C)C)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















